Ethyl(3-methylhexan-2-yl)amine hydrochloride
Overview
Description
Ethyl(3-methylhexan-2-yl)amine hydrochloride, also known as EMAH, is an organic compound and an amine hydrochloride. It is a white, crystalline solid with a slightly bitter taste. EMAH is a versatile compound that has many applications in the scientific and industrial fields. It is used in the synthesis of other compounds, as a reagent in organic reactions, and as a starting material for the production of other compounds. It is also used in the pharmaceutical industry, as a preservative, and as an intermediate in the production of pharmaceuticals.
Scientific Research Applications
Bioconjugation in Aqueous Media
The compound has relevance in the study of amide formation mechanisms in aqueous media. Specifically, 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC) was used to study the reaction between carboxylic acid and amine. This research highlights EDC's reactivity with carboxyl groups at specific pH levels and its role in the formation of carboxylic anhydrides and corresponding amides in the presence of amines (Nakajima & Ikada, 1995).
Raman Spectroscopy Analysis
Ethylamine and its hydrochloride, among other methylated amines and corresponding ammonium chlorides, were studied using Raman spectroscopy. This research offers insights into the spectra generated by these compounds in water and the role of positively charged ammonium ions in these spectra, contributing to the understanding of molecular vibrations and structure (Edsall, 1937).
Antibiotic Development
The synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a key step in the development of premafloxacin, an antibiotic aimed at combating pathogens of veterinary importance. The detailed synthesis process, involving asymmetric Michael addition and stereoselective alkylation, showcases the compound's significance in medicinal chemistry (Fleck, Mcwhorter, DeKam & Pearlman, 2003).
Genotoxicity Control in Drug Synthesis
Ethyl(3-methylhexan-2-yl)amine hydrochloride is pertinent in understanding the formation and control of genotoxins like ethyl chloride and methyl chloride during the synthesis of amine hydrochloride salts. This knowledge is crucial for ensuring the safety and efficacy of pharmaceutical products (Yang et al., 2009).
DNA Condensation Studies
The structural effects of cobalt-amine compounds on DNA condensation have been explored, with light scattering and electron microscopy used to investigate the impact of various cobalt-amine complexes on DNA. This research provides valuable insights into the interactions and binding strengths of these complexes with DNA, highlighting the importance of electrostatic interaction and the structure of the condensing agent in DNA condensation processes (Deng & Bloomfield, 1999).
properties
IUPAC Name |
N-ethyl-3-methylhexan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N.ClH/c1-5-7-8(3)9(4)10-6-2;/h8-10H,5-7H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNTXPNZNSVDKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(C)NCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl(3-methylhexan-2-yl)amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.